REACTION_SMILES
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[BH4-:28].[F:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][c:7]([F:10])[c:8]1[F:9].[Na+:29].[Na:27].[O:11]1[CH2:12][CH2:13][C:14](=[O:17])[CH2:15][CH2:16]1.[OH:18][C:19]([c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1)=[O:26]>>[F:1][c:2]1[cH:3][c:4]([NH:5][CH:14]2[CH2:13][CH2:12][O:11][CH2:16][CH2:15]2)[cH:6][c:7]([F:10])[c:8]1[F:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(F)c(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1
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Name
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Type
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product
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Smiles
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Fc1cc(NC2CCOCC2)cc(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |